

In Vivo Oral Availability of JKE-1674: A Technical Guide

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Compound of Interest

Compound Name: JKE-1674

Cat. No.: B3025899

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Introduction

JKE-1674 is an orally active, selective inhibitor of Glutathione Peroxidase 4 (GPX4) and a key metabolite of the compound ML210.[1][2] By targeting GPX4, **JKE-1674** induces a form of regulated cell death known as ferroptosis, a process characterized by the iron-dependent accumulation of lipid peroxides.[3][4] This mechanism of action makes **JKE-1674** a compound of significant interest for researchers in oncology and drug development, particularly for targeting therapy-resistant cancers.[5] This technical guide provides a comprehensive overview of the in vivo oral availability of **JKE-1674**, detailing its pharmacokinetic properties, the experimental protocols used for its assessment, and its mechanism of action.

Pharmacokinetic Profile

Pharmacokinetic studies in SCID mice have demonstrated that **JKE-1674** is orally bioavailable.[6] Following oral administration, the compound can be detected in the serum, indicating its successful absorption from the gastrointestinal tract.[4][6] While specific quantitative parameters such as Cmax, Tmax, and AUC were not detailed in the available literature, the data confirms its presence in systemic circulation over a 24-hour period.[6]

Table 1: Summary of In Vivo Pharmacokinetic Data for **JKE-1674**

Parameter	Value	Species	Dosage	Formulation
Cmax	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
Tmax	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
AUC	Data not available	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)
Detection Window	Up to 24 hours	SCID Mice	50 mg/kg	PEG400/Ethanol (90/10, v/v)

Experimental Protocols

The assessment of **JKE-1674**'s in vivo oral availability was conducted through a standardized pharmacokinetic study in mice. The following protocol provides a detailed methodology for such an experiment.

Animal Model and Housing

- Species: Severe Combined Immunodeficient (SCID) mice.
- Housing: Animals should be housed in accordance with institutional guidelines, typically in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Formulation and Dosing

- Compound: **JKE-1674**.
- Formulation: The compound is formulated in a vehicle of Polyethylene glycol 400 (PEG400) and Ethanol in a 90:10 volume/volume ratio.
- Dosage: A single oral dose of 50 mg/kg body weight is administered.[6] Doses higher than 50 mg/kg were reported to be poorly tolerated in a 7-day consecutive dosing study.[6]
- Administration: The formulation is administered via oral gavage.

Blood Sampling

- **Time Points:** Blood samples are collected at multiple time points post-administration to characterize the absorption, distribution, and elimination phases. The reported time points are 1, 3, 6, and 24 hours.
- **Collection:** At each time point, blood is collected from a cohort of animals (n=3-4) into tubes containing an anticoagulant (e.g., lithium heparin).

Plasma Preparation and Analysis

- **Plasma Isolation:** The collected blood samples are centrifuged to separate the plasma.
- **Analytical Method:** The concentration of **JKE-1674** in the plasma samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This method provides the necessary sensitivity and selectivity for accurate determination of drug levels.

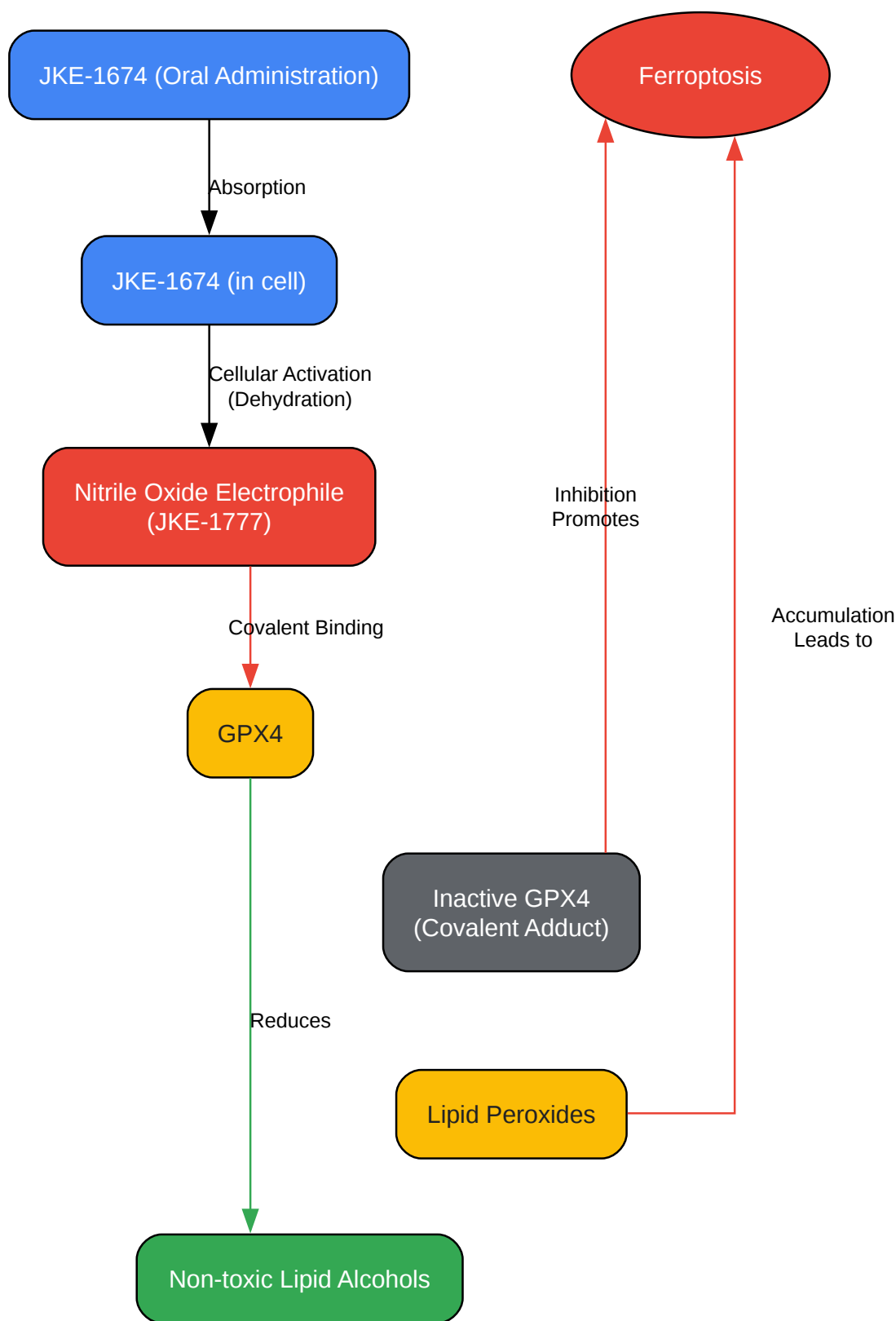
Data Analysis

- **Pharmacokinetic Parameters:** The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including C_{max} (maximum plasma concentration), T_{max} (time to reach C_{max}), and AUC (Area Under the Curve), which represents the total drug exposure over time.
- **Statistical Analysis:** Data are typically presented as the mean ± standard deviation (s.d.) for each time point.[6]

Visualizations

Signaling Pathway of JKE-1674

The following diagram illustrates the proposed mechanism of action for **JKE-1674**, from its cellular uptake to the induction of ferroptosis.

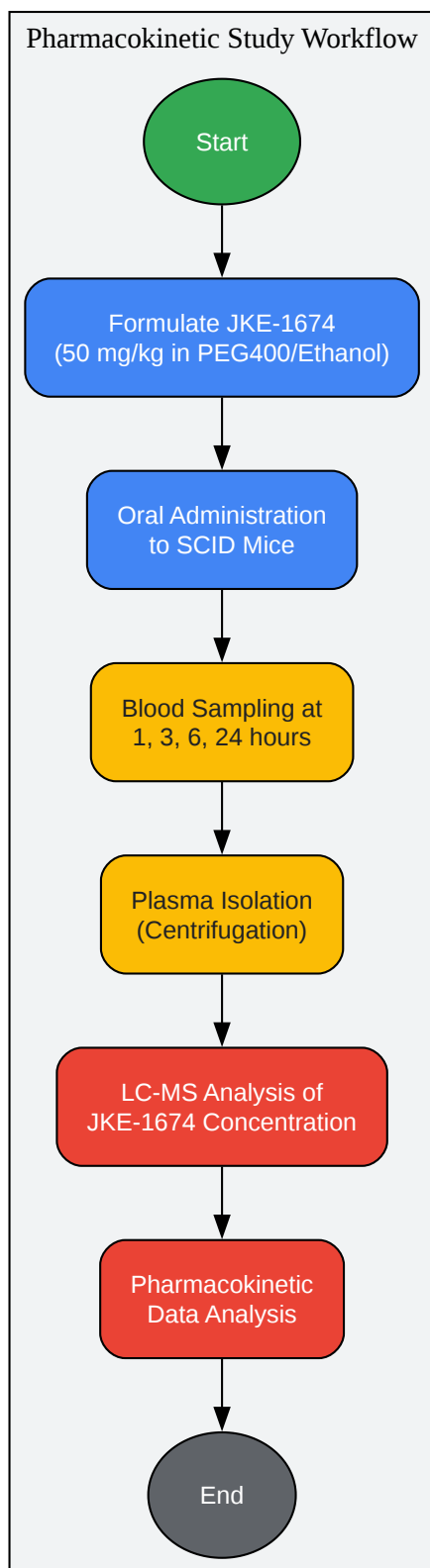


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Caption: Mechanism of action of **JKE-1674**.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in the experimental workflow for determining the oral availability of **JKE-1674**.



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Caption: Experimental workflow for **JKE-1674** pharmacokinetic study.

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